(S)-5-thioxopyrrolidine-2-carboxylic acid
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Overview
Description
5-Thioxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfur atom in place of the oxygen atom typically found in the oxo group of L-proline. The unique structure of 5-Thioxo-L-proline makes it an interesting subject for research in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Thioxo-L-proline can be synthesized from naturally occurring 5-oxo-L-proline. One common method involves the use of Lawesson’s reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, which facilitates the conversion of the oxo group to a thioxo group at room temperature . This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for 5-Thioxo-L-proline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Thioxo-L-proline undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioxo group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Thioxo-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Thioxo-L-proline involves its interaction with various molecular targets and pathways. The sulfur atom in the thioxo group can form strong bonds with metal ions and other electrophilic centers, making it a potent ligand in coordination chemistry . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes, including the regulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-proline: The parent compound from which 5-Thioxo-L-proline is derived.
L-Proline: The basic amino acid structure without the thioxo group.
Thiazolidine: A related heterocyclic compound with a sulfur atom in the ring.
Uniqueness
5-Thioxo-L-proline is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it more reactive in certain types of chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
CAS No. |
120610-89-1 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
(2S)-5-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)3-1-2-4(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChI Key |
SBAXTNNTHGLNJX-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=S)N[C@@H]1C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)O |
Canonical SMILES |
C1CC(=S)NC1C(=O)O |
Synonyms |
Proline, 5-thioxo- (9CI) |
Origin of Product |
United States |
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